4-(4-Chloro-benzoyl)-3-hydroxy-5-phenyl-5H-furan-2-one
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Overview
Description
4-(4-Chlorobenzoyl)-3-hydroxy-5-phenyl-2(5H)-furanone is an organic compound with a complex structure that includes a furanone ring, a chlorobenzoyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzoyl)-3-hydroxy-5-phenyl-2(5H)-furanone typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with a suitable furanone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)-3-hydroxy-5-phenyl-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
4-(4-Chlorobenzoyl)-3-hydroxy-5-phenyl-2(5H)-furanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)-3-hydroxy-5-phenyl-2(5H)-furanone involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can interact with cellular pathways involved in inflammation or microbial growth, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of 4-(4-Chlorobenzoyl)-3-hydroxy-5-phenyl-2(5H)-furanone.
3-Hydroxy-5-phenyl-2(5H)-furanone: A structurally similar compound lacking the chlorobenzoyl group.
Uniqueness
4-(4-Chlorobenzoyl)-3-hydroxy-5-phenyl-2(5H)-furanone is unique due to the presence of both a chlorobenzoyl group and a phenyl group attached to the furanone ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C17H11ClO4 |
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Molecular Weight |
314.7 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenyloxolane-2,3-dione |
InChI |
InChI=1S/C17H11ClO4/c18-12-8-6-10(7-9-12)14(19)13-15(20)17(21)22-16(13)11-4-2-1-3-5-11/h1-9,16,19H/b14-13+ |
InChI Key |
XYLSHUIYYVABSG-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)O2 |
Origin of Product |
United States |
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